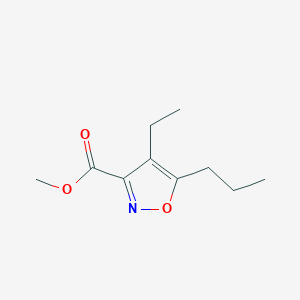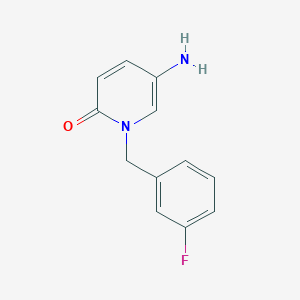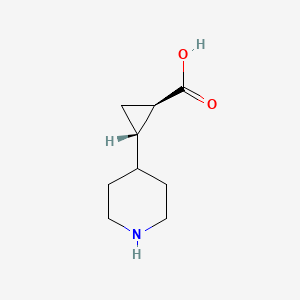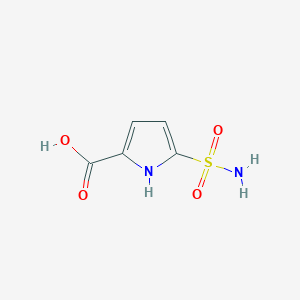![molecular formula C25H22ClN5O3S B2752179 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-98-9](/img/structure/B2752179.png)
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O3S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
A notable research direction involves understanding the structure-activity relationships of triazoloquinazoline derivatives. For instance, the synthesis and evaluation of triazoloquinazoline adenosine antagonists have been documented, highlighting their potential as bioactive compounds. These studies often aim to identify modifications that enhance binding affinity to specific receptors or increase biological activity in test systems (Francis et al., 1988).
Novel Synthetic Approaches
Researchers have also developed innovative synthetic methods to create novel triazoloquinazoline derivatives. These synthetic strategies can include steps like alkylation, condensation, and oxidation, to introduce various functional groups or to modify the core structure, leading to compounds with diverse potential applications (Heras et al., 2003).
Potential Antimicrobial and Anticancer Activities
Another area of interest is the exploration of the biological activities of triazoloquinazoline compounds. Some derivatives have been evaluated for their antimicrobial properties, showing good or moderate activities against various microorganisms. This suggests their potential as lead compounds in the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, certain triazoloquinazoline derivatives have been synthesized and assessed for their anticancer activities, demonstrating the versatility and potential therapeutic relevance of these compounds (Reddy et al., 2015).
Adenosine Receptor Selectivity
The selectivity of triazoloquinazoline derivatives for adenosine receptor subtypes has also been investigated, offering insights into the design of receptor-specific antagonists. These studies contribute to the understanding of receptor-ligand interactions and facilitate the development of compounds with targeted therapeutic effects (Kim et al., 1996).
properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-15-8-10-19(12-16(15)2)35(32,33)25-24-28-23(27-14-17-6-4-5-7-22(17)34-3)20-13-18(26)9-11-21(20)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUIJCXTCZORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetate](/img/structure/B2752098.png)
![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)


![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)



![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)

![N-(4-methoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2752114.png)
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)
